molecular formula C24H24N2OS3 B2374848 2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 922448-38-2

2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2374848
CAS No.: 922448-38-2
M. Wt: 452.65
InChI Key: YUTUCWURBMEETD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H24N2OS3 and its molecular weight is 452.65. The purity is usually 95%.
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Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. A common synthetic route includes the reaction of N-methyl-4-piperidone , 4-methylsulfanyl-benzaldehyde , and malononitrile in ethanol under reflux conditions. The final product is isolated through filtration and recrystallization processes .

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth at minimal inhibitory concentrations (MIC). For instance, related benzothiazole compounds demonstrated MIC values ranging from 50 to 250 µg/mL against pathogenic bacteria .

2. Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer activities. The compound has shown potential in inhibiting cancer cell proliferation in vitro. In a study evaluating similar derivatives, compounds exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .

3. Neuroprotective Effects

Given the structural features similar to known neuroprotective agents, this compound may possess neuroprotective properties. Preliminary studies suggest it could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Compounds with similar structures have demonstrated IC50 values as low as 2.7 µM against AChE, indicating that our compound may also exhibit comparable activity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function.
  • Cell Cycle Arrest: Some benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity: The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • A study on benzothiazole derivatives reported significant anticancer activity against breast cancer cells with IC50 values around 15 µM .
  • Another research article focused on the antimicrobial properties of thiazole derivatives found that certain compounds effectively inhibited the growth of Mycobacterium tuberculosis at MIC values as low as 100 µg/mL .

Data Tables

Compound Activity IC50/MIC (µM or µg/mL) Reference
Compound AAnticancer (breast cancer)15
Compound BAntimicrobial (M. tuberculosis)100
Compound CAChE Inhibition2.7

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS3/c1-16-9-10-18(17(2)14-16)15-22(27)26(12-11-19-6-5-13-29-19)24-25-23-20(28-3)7-4-8-21(23)30-24/h4-10,13-14H,11-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUCWURBMEETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=CC=C4SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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